(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 1437796-63-8
VCID: VC0111895
InChI: InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+
SMILES: CC1=CC=CC=C1OCC=NNC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H18N2O3
Molecular Weight: 298.342

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate

CAS No.: 1437796-63-8

Cat. No.: VC0111895

Molecular Formula: C17H18N2O3

Molecular Weight: 298.342

* For research use only. Not for human or veterinary use.

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate - 1437796-63-8

Specification

CAS No. 1437796-63-8
Molecular Formula C17H18N2O3
Molecular Weight 298.342
IUPAC Name benzyl N-[(E)-2-(2-methylphenoxy)ethylideneamino]carbamate
Standard InChI InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+
Standard InChI Key KLKNYJSNKLULGO-WOJGMQOQSA-N
SMILES CC1=CC=CC=C1OCC=NNC(=O)OCC2=CC=CC=C2

Introduction

Structural Characteristics and Physical Properties

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate is an organic compound belonging to the class of hydrazinecarboxylates. It is characterized by a hydrazinecarboxylate group attached to a benzyl moiety, with an ethylidene linkage to an O-tolyloxy group. This unique structural arrangement contributes to its distinctive chemical and biological properties, making it a compound of interest for various applications in organic synthesis and medicinal chemistry.

The compound is identified by several key identifiers and properties as detailed in Table 1:

PropertyValue
CAS Number1437796-63-8
PubChem CID75486213
Molecular FormulaC17H18N2O3
Molecular Weight298.342 g/mol
IUPAC NameBenzyl N-[(E)-2-(2-methylphenoxy)ethylideneamino]carbamate
Physical StateSolid
InChIKeyKLKNYJSNKLULGO-WOJGMQOQSA-N

The compound features several functional groups that contribute to its reactivity and potential biological activity. The hydrazinecarboxylate group provides a nucleophilic nitrogen center, while the benzyl group offers potential for π-π interactions. The O-tolyloxy moiety introduces steric considerations and additional sites for intermolecular interactions . The (E)-configuration across the C=N double bond is a critical stereochemical feature that influences the compound's three-dimensional structure and reactivity patterns.

Chemical Structure and Identification

The molecular structure of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate features a central hydrazinecarboxylate core with specific substituents arranged in a precise stereochemical configuration. The compound can be represented by several notations that provide insight into its structural arrangement:

SMILES notation: CC1=CC=CC=C1OC/C=N/NC(=O)OCC2=CC=CC=C2

InChI: InChI=1S/C17H18N2O3/c1-14-7-5-6-10-16(14)21-12-11-18-19-17(20)22-13-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+

The compound has several synonyms in the scientific literature:

  • Benzyl N-[(E)-2-(2-methylphenoxy)ethylideneamino]carbamate

  • (E)-BENZYL 2-(2-(O-TOLYLOXY)ETHYLIDENE)HYDRAZINECARBOXYLATE

  • BS-27590

The structural arrangement features a hydrazinecarboxylate group (-NHNHCOO-) attached to a benzyl moiety (C6H5CH2-), with an ethylidene linkage (-CH=CH-) connecting to an O-tolyloxy group (CH3C6H4O-). This configuration creates a molecule with multiple reactive sites and potential for various chemical interactions, including hydrogen bonding, nucleophilic attack, and coordination with metal ions .

Synthesis and Preparation Methods

Laboratory Synthesis

The synthesis of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate typically involves the reaction of benzyl hydrazinecarboxylate with an appropriate aldehyde or ketone to form the ethylidene linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

A general synthetic route can be described as follows:

  • Preparation of benzyl hydrazinecarboxylate from hydrazine and benzyl chloroformate

  • Condensation reaction with an O-tolyloxy-substituted aldehyde

  • Purification through crystallization or chromatographic techniques

The stereoselectivity of the reaction typically favors the formation of the (E)-isomer due to thermodynamic considerations, although reaction conditions can be modified to influence the E/Z ratio.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Scale-up considerations for industrial synthesis include:

  • Optimization of reaction parameters for maximum yield and stereoselectivity

  • Implementation of efficient heat transfer systems for temperature control

  • Development of continuous processing methods to increase throughput

  • Integration of in-line analytical techniques for quality control

Chemical Reactivity and Reactions

Types of Reactions

(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate can undergo various types of chemical reactions, primarily due to the reactivity of its functional groups. These reactions include:

  • Oxidation reactions: The compound can be oxidized to form corresponding oxides, particularly at the nitrogen centers of the hydrazine group.

  • Reduction reactions: Reduction can convert the compound into its reduced forms, potentially affecting the C=N bond and carbonyl group.

  • Substitution reactions: The compound can participate in substitution reactions where one functional group is replaced by another, particularly at the benzyl and O-tolyloxy positions.

  • Hydrolysis: The carbamate group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding degradation products.

  • Coordination chemistry: The nitrogen atoms in the hydrazine moiety can coordinate with metal ions to form complexes with potential catalytic or biological activities.

Common Reagents and Conditions

Common reagents used in reactions with (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.

Table 2 summarizes some common reactions and conditions:

Reaction TypeCommon ReagentsTypical ConditionsExpected Products
OxidationKMnO4, H2O2, O2Room temperature to 50°C, aqueous or organic solventN-oxides, hydroxylated derivatives
ReductionNaBH4, LiAlH4, H2/Pd0-25°C, THF, methanolReduced hydrazine derivatives
SubstitutionNucleophiles (R-NH2, R-OH)Varied conditions based on nucleophileSubstituted derivatives
HydrolysisAqueous acid/baseElevated temperature, aqueous mediaBenzyl alcohol, hydrazine derivatives

Biological Activities and Applications

Antimicrobial Properties

Research indicates that (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate exhibits various biological activities. Preliminary studies suggest potential antimicrobial properties, although comprehensive investigations are still needed to fully characterize its spectrum of activity against various bacterial and fungal pathogens.

Research Applications

Beyond its potential therapeutic applications, (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate serves several purposes in research:

  • Chemical probe: The compound can be used to study specific biological pathways and interactions.

  • Synthetic intermediate: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

  • Structure-activity relationship studies: Modifications to its structure can help elucidate the relationship between chemical structure and biological activity.

  • Development of novel therapeutics: The compound provides a scaffold for medicinal chemistry efforts aimed at developing new drugs with improved properties.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate, particularly other hydrazinecarboxylates with different substituents. These include:

  • Benzyl hydrazinecarboxylate (without the ethylidene and O-tolyloxy groups)

  • Various N'-substituted benzyl hydrazinecarboxylates

  • Ethylidene hydrazinecarboxylate derivatives with different aromatic substituents

Table 3 provides a comparison of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate with structurally related compounds:

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
(E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylateC17H18N2O3Standard reference structureAnticancer potential, specific stereochemistry
Benzyl hydrazinecarboxylateC8H10N2O2Lacks ethylidene and O-tolyloxy groupsSimpler structure, different reactivity pattern
Benzyl N'-[(E)-2-hydroxybenzylidene]hydrazinecarboxylateC15H14N2O3Contains 2-hydroxyphenyl instead of O-tolyloxyForms strong intramolecular hydrogen bonds
Benzyl N'-[(E)-5-bromo-2-hydroxybenzylidene]hydrazinecarboxylateC15H13BrN2O3Contains 5-bromo-2-hydroxyphenyl groupDifferent crystal structure properties

Structure-Activity Relationships

The biological activity of (E)-Benzyl 2-(2-(O-tolyloxy)ethylidene)hydrazinecarboxylate and its analogs depends on several structural features:

  • Stereochemistry: The (E)-configuration of the C=N double bond is critical for proper alignment of pharmacophores and interaction with biological targets.

  • Substituent effects: The O-tolyloxy group introduces both steric and electronic effects that influence the compound's interactions with biological targets.

  • Hydrazinecarboxylate core: This structural element is essential for many of the biological activities observed, providing hydrogen bond donors and acceptors.

  • Benzyl moiety: The aromatic ring contributes to binding through π-π interactions and hydrophobic effects.

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